molecular formula C10H14O3 B078666 4-(Ethoxymethyl)-2-methoxyphenol CAS No. 13184-86-6

4-(Ethoxymethyl)-2-methoxyphenol

Cat. No.: B078666
CAS No.: 13184-86-6
M. Wt: 182.22 g/mol
InChI Key: KOCVACNWDMSLBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Ethoxymethyl)-2-methoxyphenol, also widely known as Vanillyl Ethyl Ether (VEE), is a high-purity chemical compound supplied for laboratory and research applications. With the molecular formula C 10 H 14 O 3 and a molecular weight of 182.22 g/mol , this compound belongs to the class of organic compounds known as methoxyphenols . It is characterized as a clear, colorless to almost colorless liquid with a reported boiling point of 125 °C at 4 mmHg and a specific gravity of 1.11 . This compound is primarily valued in research as a flavoring agent. Organoleptic studies describe it as having a sweet, alcoholic, and chocolate-like taste, with specific notes of rum . The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated its use as a flavouring agent, assigning it the FEMA number 3815 and concluding that there is no safety concern at current levels of intake when used for this purpose . Its research applications extend to studies in food science, flavor chemistry, and sensory analysis. As a derivative of vanillin, its mechanism of action is linked to its interaction with taste and olfactory receptors, making it a compound of interest in the study of flavor perception and development. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions. The compound is air-sensitive and should be stored in a cool, dark place, preferably under an inert gas . Please refer to the Safety Data Sheet (SDS) for comprehensive handling, hazard, and first-aid information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(ethoxymethyl)-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-3-13-7-8-4-5-9(11)10(6-8)12-2/h4-6,11H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCVACNWDMSLBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074783
Record name Phenol, 4-(ethoxymethyl)-2-methoxy-
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Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

pale amber to yellow liquid with a phenolic, smoky odour
Record name Vanillyl ethyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/885/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

212.00 °C. @ 760.00 mm Hg
Record name 4-(Ethoxymethyl)-2-methoxyphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037641
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Vanillyl ethyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/885/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.106-1.113
Record name Vanillyl ethyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/885/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

13184-86-6
Record name Vanillyl ethyl ether
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Record name Vanillyl ethyl ether
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Record name Phenol, 4-(ethoxymethyl)-2-methoxy-
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Record name Phenol, 4-(ethoxymethyl)-2-methoxy-
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Record name 4-(ethoxymethyl)-2-methoxyphenol
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Record name VANILLYL ETHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1423UFT5P6
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Record name 4-(Ethoxymethyl)-2-methoxyphenol
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Table of Mentioned Compounds

Optimization of Extraction and Isolation Techniques for Research Applications

The effective extraction and isolation of this compound are crucial for its quantification and further study. Research applications demand high-purity isolates, leading to the development and optimization of various extraction techniques. The choice of method often depends on the matrix from which the compound is being extracted, with vanilla beans being a primary source for research on this particular molecule.

Several methods have been employed for the extraction of volatile compounds, including this compound, from vanilla. These primarily include solvent extraction, steam distillation, and more advanced techniques like Headspace Solid-Phase Microextraction (HS-SPME) and Simultaneous Distillation-Extraction (SDE). perfumerflavorist.comnih.gov

Solvent Extraction: This traditional method involves the use of solvents to dissolve the target compound from the source material. For vanilla extracts, ethanol (B145695) is a commonly used solvent. perfumerflavorist.com The U.S. Food and Drug Administration (FDA) mandates that for a product to be labeled as vanilla extract, it must contain a minimum of 35% ethanol. perfumerflavorist.com The efficiency of solvent extraction can be enhanced through methods like ultrasound-assisted extraction (UAE), which can reduce extraction time and solvent consumption. researchgate.net

Steam Distillation (SD) and Simultaneous Distillation-Extraction (SDE): Steam distillation is a classic technique for separating volatile compounds. SDE is a modification that combines distillation and solvent extraction into a single process, offering improved efficiency. perfumerflavorist.com In the context of vanilla, SDE has been shown to be effective in identifying a wide range of volatile compounds. perfumerflavorist.com For instance, using a pentane/ether (1:1, v/v) solvent system in SDE allows for the extraction of a broad spectrum of compounds due to the differing polarities of the solvents. perfumerflavorist.comnih.gov

Headspace Solid-Phase Microextraction (HS-SPME): This is a modern, solvent-free technique that is widely used for the analysis of volatile and semi-volatile organic compounds in various matrices, including food and beverages. nih.govresearchgate.net It involves the exposure of a fused silica (B1680970) fiber coated with a stationary phase to the headspace above a sample. The volatile compounds, including this compound, adsorb to the fiber and are then thermally desorbed into the injection port of a gas chromatograph for analysis. researchgate.net The optimization of HS-SPME involves selecting the appropriate fiber coating, extraction time, and temperature to maximize the recovery of the target analyte. For vanilla extracts, fibers such as polyacrylate are often used. researchgate.net

Research has shown that a combination of techniques, such as SDE and HS-SPME, can provide a more comprehensive analysis of the volatile profile of vanilla pods. perfumerflavorist.com While SDE is adept at identifying a larger number of compounds, HS-SPME can provide higher peak areas for certain classes of compounds, including phenols. perfumerflavorist.com

Below are interactive data tables summarizing and comparing different extraction methodologies for volatile compounds from vanilla, which would include this compound.

Table 1: Comparison of Extraction Techniques for Volatile Compounds in Vanilla

FeatureSolvent ExtractionSteam Distillation (SD)Simultaneous Distillation-Extraction (SDE)Headspace Solid-Phase Microextraction (HS-SPME)
Principle Dissolution of compounds in a solvent.Separation of volatile compounds using steam.Combines steam distillation and solvent extraction.Adsorption of volatile compounds onto a coated fiber.
Solvent Use HighLow (water)Moderate (solvent and water)Solvent-free
Extraction Time Can be lengthy, but can be reduced with assistance (e.g., ultrasound).Generally faster than solvent extraction.Efficient due to combined process.Relatively fast.
Temperature Variable, can be performed at room or elevated temperatures.High (boiling point of water).High (boiling point of water and solvent).Variable, can be optimized for specific analytes.
Selectivity Dependent on the solvent used.For volatile compounds.For volatile compounds, influenced by solvent choice.Dependent on the fiber coating.
Reported Number of Identified Volatile Compounds in Vanilla >10 (with 35% alcohol) perfumerflavorist.com-51 perfumerflavorist.com28 perfumerflavorist.com

Table 2: Optimization Parameters for Headspace Solid-Phase Microextraction (HS-SPME) of Vanilla Volatiles

ParameterConditionRationale/ObservationReference
Fiber Coating Poly(acrylate)Provided good reproducibility for target compounds in vanilla extracts. researchgate.net
Sampling Time 40 minutesOptimized for the determination of volatile components. researchgate.net
Desorption Time 2 minutesSufficient for thermal desorption of analytes into the GC. researchgate.net
Reproducibility (RSD%) 2.5 - 6.4%Indicates good method precision for target compounds. researchgate.net

It is important to note that while these methods are effective for extracting and analyzing a wide range of volatile compounds from vanilla, the specific yield of this compound can vary depending on the exact conditions and the quality of the vanilla beans. For precise quantitative analysis in research, the use of an internal standard is often necessary to account for variations in extraction efficiency and instrumental response.

Synthetic Methodologies and Chemical Derivatization Strategies

Established and Emerging Synthetic Routes for 4-(Ethoxymethyl)-2-methoxyphenol

The creation of this compound, also known as vanillyl ethyl ether, involves specific etherification strategies, often starting from readily available precursors like vanillin (B372448) or vanillyl alcohol. nih.gov

Patented methods highlight the industrial drive for streamlined and efficient synthesis of vanillyl alcohol ethers. One notable approach employs a one-pot synthesis method starting from vanillin. google.com This process involves the simultaneous reduction of the aldehyde group of vanillin to an alcohol and etherification of the resulting benzylic alcohol.

The general patented method comprises the following steps:

Dissolving vanillin in a suitable solvent.

Adding a metal complex hydride (e.g., potassium borohydride) and an alkylating agent (e.g., ethyl bromide). google.com

Allowing the reaction to proceed at a controlled temperature, typically between 30-40 °C, for several hours. google.com

This one-pot strategy is advantageous as it simplifies the operational process, utilizes mild reaction conditions, and reduces production costs and chemical waste, making it suitable for industrial-scale production. google.com While the patent covers the synthesis of various vanillyl alcohol ethers, including a specific example for vanillyl butyl ether, the principle is directly applicable to the synthesis of this compound. google.com

Research into novel synthetic routes focuses on the use of advanced catalytic systems to improve yield, selectivity, and environmental friendliness. While studies specifically detailing this compound are limited, research on analogous phenolic ethers provides insight into emerging catalytic strategies.

One such approach is the use of solid acid catalysts. For example, the synthesis of vanillyl butyl ether, a close analog, has been successfully achieved by reacting vanillyl alcohol with n-butanol in the presence of sulfated tungstate (B81510) as a catalyst. chemicalbook.com This method demonstrates the potential for heterogeneous catalysts to facilitate the etherification process efficiently.

Other novel catalytic systems explored for the synthesis of related methoxyphenols include:

Diselenide Catalysts: The oxidation of p-anisaldehyde using hydrogen peroxide (H2O2) and a diselenide catalyst has been shown to produce 4-methoxyphenol (B1676288) in high yield. chemicalbook.com

Copper(II) Chloride: Aryl halides can be converted to phenols using a copper chloride (CuCl2) catalyst in the presence of potassium hydroxide. chemicalbook.com

These examples highlight a trend towards developing robust and reusable catalytic systems for the synthesis of phenol (B47542) derivatives.

Catalyst SystemPrecursorProductKey Features
Sulfated TungstateVanillyl Alcohol / n-ButanolVanillyl Butyl EtherHeterogeneous catalyst, efficient etherification. chemicalbook.com
(o-NO2PhSe)2 / H2O2p-Anisaldehyde4-MethoxyphenolHigh yield (93%) at room temperature. chemicalbook.com
Copper(II) Chloride / KOHAryl HalidePhenolEffective for hydroxylation of aryl halides. chemicalbook.com

Design and Synthesis of Functional Derivatives for Enhanced Activities

The modification of the this compound structure is a key strategy for developing new compounds with specific, enhanced activities. This often involves creating Schiff base ligands and their metal complexes or synthesizing structural analogs.

Schiff bases are compounds containing an azomethine (-C=N-) group, typically formed through the condensation of a primary amine with an aldehyde or ketone. iosrjournals.orgatlantis-press.com These ligands are of significant interest due to their versatile coordination capabilities with metal ions.

The synthesis of a Schiff base ligand from a 4-(ethoxymethyl)phenol (B122213) derivative would conceptually involve the condensation of an aldehydic precursor, such as 4-(ethoxymethyl)-2-methoxybenzaldehyde, with a primary amine. The general procedure involves stirring the aldehyde and amine in an alcoholic solvent, often with gentle heating or under acid/base catalysis, to yield the Schiff base. iosrjournals.org

While direct synthesis from a 4-(ethoxymethyl)phenol precursor is not extensively documented, numerous studies report the synthesis of structurally similar Schiff bases from o-vanillin (2-hydroxy-3-methoxybenzaldehyde). nih.govnih.govresearchgate.net In these cases, the o-vanillin is condensed with various amines (e.g., p-toluidine) to form the corresponding Schiff base ligand. nih.govnih.gov This established methodology serves as a clear blueprint for preparing Schiff bases that incorporate the core structural elements of this compound.

Schiff base ligands, particularly those with donor atoms like nitrogen and oxygen, readily form stable complexes with transition metals. mdpi.com The complexation of Schiff bases derived from substituted phenols (like o-vanillin) with metals such as manganese, cobalt, nickel, copper, and cadmium has been thoroughly investigated. nih.govnih.govresearchgate.net

The synthesis of these metal complexes typically involves refluxing the Schiff base ligand with a corresponding metal(II) chloride salt in an anhydrous alcohol solution. nih.gov The resulting solid complex can then be isolated, washed, and characterized.

Characterization of these complexes is performed using a suite of analytical techniques:

Elemental Analysis: To confirm the stoichiometry of the complex, typically revealing a 1:2 metal-to-ligand ratio for many reported complexes. unn.edu.ng

Molar Conductance: Measurements indicate the non-electrolytic nature of the complexes.

Infrared (IR) Spectroscopy: To identify the coordination sites. A shift in the C=N (azomethine) stretching frequency upon complexation indicates the involvement of the nitrogen atom in bonding to the metal ion. unn.edu.ng

Magnetic Susceptibility: To determine the geometry of the complex (e.g., octahedral or square planar). unn.edu.ng

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure and coordination geometry of the metal center. For example, a manganese complex with a Schiff base from o-vanillin was found to have a distorted octahedral geometry. nih.govresearchgate.net

Metal IonLigand SourceMetal:Ligand RatioProposed GeometryReference
Mn(II)o-Vanillin + p-Toluidine1:2Distorted Octahedral nih.govnih.govresearchgate.net
Co(II)o-Vanillin + p-Toluidine1:2Not Specified nih.govnih.gov
Ni(II)o-Vanillin + p-Toluidine1:2Not Specified nih.govnih.gov
Ni(II)2,4-Dihydroxybenzaldehyde + α-Naphthylamine1:1Square Planar
Cu(II)o-Vanillin + p-Toluidine1:2Not Specified nih.govnih.gov
Cu(II)2,4-Dihydroxybenzaldehyde + α-Naphthylamine1:1Square Planar
Zn(II)2,4-Dihydroxybenzaldehyde + α-Naphthylamine1:1Tetrahedral

The synthesis of structural analogs, such as other vanillyl ethers, is a common strategy to modulate the physicochemical properties of the parent molecule. Vanillyl butyl ether is a well-known analog of this compound. sigmaaldrich.comnih.gov

A documented laboratory-scale synthesis of vanillyl butyl ether involves the reaction of vanillyl alcohol with n-butanol. chemicalbook.com The key steps are:

A mixture of vanillyl alcohol and an excess of n-butanol is prepared.

A catalyst, such as sulfated tungstate (10 wt%), is added to the mixture. chemicalbook.com

The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) for a set period. chemicalbook.com

After the reaction is complete, the catalyst is filtered off, and the product is isolated and purified, typically by column chromatography. chemicalbook.com

This method provides a clear and effective route to producing vanillyl butyl ether, and the same principle can be applied to synthesize a range of other vanillyl ethers by varying the alcohol used in the reaction.

Investigations into Biological Activities and Molecular Mechanisms

Anti-inflammatory Activity and Mechanistic Insights: A Research Gap

Detailed investigations into the anti-inflammatory properties of 4-(Ethoxymethyl)-2-methoxyphenol are currently absent from the scientific record.

In Silico Molecular Docking and Interaction Studies with Inflammatory Protein Targets (e.g., IL-6)

There are no available in silico molecular docking studies that have specifically investigated the interaction of this compound with inflammatory protein targets such as Interleukin-6 (IL-6) or other key mediators of inflammation. Computational models predicting its binding affinity and interaction patterns with these proteins have not been published.

Computational Prediction of Potential Anti-inflammatory Pathways

Similarly, the scientific literature lacks any computational predictions regarding the potential anti-inflammatory pathways that might be modulated by this compound. Without foundational in vitro or in vivo data, computational analyses to predict its influence on signaling cascades such as NF-κB, MAPK, or JAK-STAT have not been performed.

Antimicrobial and Antifungal Efficacy Assessments: An Indirect Association

The antimicrobial and antifungal potential of this compound has been alluded to, but only within the context of complex natural mixtures.

Evaluation of Activity within Complex Natural Product Fractions (e.g., Cocoa Pod Husks Bio-oil)

Below is a table of major phenolic compounds identified in cocoa pod husk bio-oil alongside this compound:

Compound NameRelative Percentage (%) in Bio-oil
2-methoxy-phenol24.19
2,6-dimethoxy-phenol7.18
3,4-dihydroxyacetophenone5.21
3-methyl-phenol3.86
2-methoxy-5-methylphenol3.20
This compound 1.20

Data sourced from a study on the chemical composition and biofungicidal potential of cocoa pod husk bio-oil. nih.gov

Modulatory Effects on Cellular Processes by Derivatives

The scientific literature contains no information on the synthesis or biological evaluation of derivatives of this compound. Consequently, there are no studies on how structural modifications to this parent molecule might affect its modulatory effects on any cellular processes.

Topoisomerase I Inhibition and DNA Cleavage Studies

Currently, there is no publicly available scientific literature detailing the investigation of this compound for its topoisomerase I inhibitory activity or its potential to induce DNA cleavage.

In Vitro Cellular Antiproliferation and Anti-metastasis Activities in Cancer Cell Lines (e.g., A2780, MCF-7, HT29, HepG2, A549, PC3, LNCaP)

As of the latest available research, specific studies on the in vitro antiproliferative and anti-metastatic properties of this compound against the human cancer cell lines A2780 (ovarian), MCF-7 (breast), HT29 (colon), HepG2 (liver), A549 (lung), PC3 (prostate), and LNCaP (prostate) have not been reported in peer-reviewed scientific journals. Therefore, no data on its potential anticancer effects on these cell lines can be provided.

Contributions to Sensory Perception and Flavor/Fragrance Profiles

Identification as a Key Odorant in Food and Beverage Matrices

This compound, also known by its common name vanillyl ethyl ether, is recognized as a significant contributor to the aroma and flavor of various food and beverage products. nih.govchemicalbook.com It has been identified in vanilla (Vanilla planifolia) and mango (Mangifera indica). nih.gov Its primary role is as a flavoring agent in the food industry and as a fragrance ingredient. nih.gov The compound is characterized by a complex and multifaceted odor profile, which is described as having sweet, chocolate, alcoholic, rummy, creamy, vanilla, spicy, nutmeg, and smoky notes. flavscents.com This intricate aromatic profile makes it a valuable component in the creation of complex flavor systems.

Advanced Analytical and Spectroscopic Characterization for Research

Hyphenated Chromatographic Techniques for Identification and Quantification

Hyphenated chromatography, which couples the separation power of chromatography with the detection capabilities of mass spectrometry, is indispensable for the analysis of 4-(Ethoxymethyl)-2-methoxyphenol.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-volatile Analysis

Gas chromatography-mass spectrometry (GC-MS) is a primary tool for the analysis of volatile and semi-volatile compounds like this compound. nih.govnist.gov The compound, with a reported purity of over 98% by GC, is well-suited for this technique. calpaclab.comcymitquimica.com In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with a capillary column before being ionized and fragmented in the mass spectrometer. nist.govnist.govnist.gov

The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification. The National Institute of Standards and Technology (NIST) has compiled mass spectral data for this compound, which serves as a reference for its identification. nist.govnist.gov The electron ionization (EI) mass spectrum of this compound typically shows a molecular ion peak [M]+ and a series of fragment ions that are characteristic of its structure. nist.govspectrabase.com Analysis of related ethoxy and methoxymethyl substituted methyl benzoates shows that fragmentation patterns are influenced by the position of the ether substituent. researchgate.net The retention index, another key parameter obtained from GC analysis, further aids in its identification. For this compound, a Van Den Dool and Kratz retention index of 1553 has been reported on a non-polar column with a temperature ramp. nist.gov

Quantitative analysis of this compound can also be performed using GC-MS, often employing a stable isotope dilution assay for high accuracy, as has been demonstrated for similar phenolic compounds like 4-ethylphenol (B45693) and 4-ethyl-2-methoxyphenol (B121337) in wine. nih.gov This involves using a deuterated internal standard to correct for any sample loss during preparation and analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-volatile Compound Profiling

For the analysis of non-volatile derivatives or in complex matrices where direct injection into a GC is not feasible, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. ymdb.ca A study on the identification of dilignols demonstrated the use of LC-electrospray ionization-tandem mass spectrometry (LC-ES-MS/MS) for analyzing related phenolic compounds. nih.gov This technique is particularly useful for profiling compounds that are not easily volatilized. While specific LC-MS studies on this compound are not extensively detailed in the provided results, the principles of LC-MS analysis of similar phenolic structures are well-established. ymdb.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, making it essential for the unambiguous structural confirmation of this compound.

Proton (¹H) and Carbon-¹³C NMR for Core Structure Confirmation

¹H NMR and ¹³C NMR are fundamental techniques for determining the basic structure of an organic molecule. While specific experimental ¹H and ¹³C NMR data for this compound were not found in the search results, predicted spectra are available. hmdb.ca For instance, a predicted ¹H NMR spectrum in D₂O is accessible through the Human Metabolome Database. hmdb.ca The analysis of related compounds like 4-methoxyphenol (B1676288) provides insight into the expected chemical shifts. chemicalbook.comchemicalbook.com In the ¹H NMR spectrum of this compound, one would expect to see distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the ethoxy group's methylene (B1212753) and methyl protons, and the benzylic methylene protons. Similarly, the ¹³C NMR spectrum would show unique resonances for each carbon atom in the molecule, confirming the presence of the phenolic ring, the methoxy group, and the ethoxymethyl substituent.

Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Advanced 2D NMR techniques are employed to further elucidate the complex structure and confirm the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other. For this compound, COSY would show correlations between the aromatic protons on the benzene (B151609) ring and between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between different functional groups. For example, it would show a correlation between the benzylic methylene protons and the carbons of the aromatic ring, as well as the carbon of the ethoxy group, confirming the attachment of the ethoxymethyl group to the phenol (B47542) ring.

Vibrational Spectroscopy and Other Spectroscopic Methods

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

An FTIR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic hydroxyl group. C-H stretching vibrations of the aromatic ring and the alkyl groups would appear around 2850-3100 cm⁻¹. The C-O stretching of the ether linkages would be observed in the 1000-1300 cm⁻¹ region, and characteristic aromatic C=C stretching bands would be present in the 1400-1600 cm⁻¹ range. While a specific FTIR spectrum for the target compound was not found, spectra for related compounds like 4-ethylguaiacol and other vanillin (B372448) derivatives are available and show these characteristic features. researchgate.netnih.gov

Advanced Analytical and Spectroscopic Characterization of this compound

The rigorous identification and characterization of chemical compounds are foundational to research and development across various scientific disciplines. For a compound such as this compound, a benzenoid aromatic compound, a suite of advanced analytical techniques is employed to elucidate its structural features and purity. Among these, spectroscopic methods are paramount. This article delves into the application of Fourier Transform Infrared (FTIR) Spectroscopy and Ultraviolet-Visible (UV-Vis) Spectroscopy in the detailed analysis of this compound.

The structural confirmation of this compound, also known by its synonym vanillyl ethyl ether, relies on the synergistic use of various spectroscopic techniques. nih.gov These methods provide a "fingerprint" of the molecule, allowing for unambiguous identification and the assessment of its chemical environment.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation at characteristic wavenumbers. The resulting FTIR spectrum provides a unique pattern of absorption bands that corresponds to the molecule's structural components.

For this compound, the FTIR spectrum reveals key absorption bands that confirm the presence of its characteristic functional groups: a hydroxyl (-OH) group, a methoxy (-OCH3) group, an ether linkage (-O-), and the aromatic ring. While a publicly available, detailed interpretation of the vapor phase IR spectrum is limited, the expected characteristic absorption regions for the functional groups in this compound can be predicted based on established spectroscopic principles.

The NIST Chemistry WebBook and PubChem databases indicate the availability of vapor phase IR spectra for Phenol, 4-(ethoxymethyl)-2-methoxy-. nih.govnist.gov Analysis of such a spectrum would typically reveal the following key vibrational modes:

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
Phenolic O-HStretchingBroad band, ~3200-3600
Aromatic C-HStretching~3000-3100
Aliphatic C-H (in ethoxy and methoxy)Stretching~2850-2980
Aromatic C=CStretching~1450-1600
C-O (in ether and phenol)Stretching~1000-1300
Aromatic C-HBending (out-of-plane)~750-900

This table represents expected ranges for the functional groups present in this compound based on general principles of IR spectroscopy. Precise values would be obtained from an experimental spectrum.

The broadness of the O-H stretching band is a hallmark of the phenolic hydroxyl group, which is often involved in hydrogen bonding. The various C-H stretching vibrations distinguish between the aromatic and aliphatic protons. The C=C stretching bands are characteristic of the benzene ring, and the strong C-O stretching bands confirm the presence of the ether and methoxy functionalities. Finally, the out-of-plane C-H bending bands can provide information about the substitution pattern of the aromatic ring.

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's electronic structure, particularly the presence of chromophores, which are the parts of a molecule that absorb light.

In the context of this compound, the primary chromophore is the substituted benzene ring. The presence of the hydroxyl, methoxy, and ethoxymethyl groups as substituents on the aromatic ring influences the energy levels of the π electrons and, consequently, the absorption spectrum. These auxochromic groups, with their non-bonding electrons, can interact with the π system of the benzene ring, typically causing a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene.

While specific, publicly available experimental UV-Vis spectral data for pure this compound is not readily found in the searched scientific literature, the principles of UV-Vis spectroscopy are routinely applied in the characterization of extracts containing similar phenolic compounds. For instance, the NIST Chemistry WebBook does indicate the availability of a UV/Visible spectrum for the related compound Ethyl Vanillin, which shares a similar chromophoric system.

The UV-Vis spectrum of a compound like this compound in a suitable solvent (e.g., ethanol (B145695), methanol) would be expected to exhibit characteristic absorption bands in the UV region, typically between 200 and 400 nm. The analysis of such a spectrum would involve identifying the λmax values and the corresponding molar absorptivities (ε), which are proportional to the probability of the electronic transition.

Computational Chemistry and in Silico Modeling in Research

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict molecular geometry, electronic properties, and spectroscopic signatures.

The output of such a calculation would yield the lowest energy conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule. Other calculated electronic properties would include the electrostatic potential map, which visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack.

Basic computational parameters have been calculated for 4-(Ethoxymethyl)-2-methoxyphenol and are available in public databases. chemscene.com

Computational PropertyValue
Topological Polar Surface Area (TPSA)38.69 Ų
logP1.9373
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1
Rotatable Bonds4

Table 1: Calculated Physicochemical Properties of this compound. chemscene.com

A comprehensive computational analysis of this compound would also involve the prediction of its spectroscopic parameters. Following a geometry optimization with a method like DFT, frequency calculations can be performed to predict the molecule's infrared (IR) and Raman spectra. These theoretical spectra can be invaluable for interpreting experimental spectroscopic data.

Conformational analysis is another crucial aspect that would be investigated. Due to the presence of several rotatable bonds (e.g., around the ether linkages), this compound can exist in multiple conformations. A systematic conformational search, often employing molecular mechanics or semi-empirical methods followed by DFT refinement, would be necessary to identify the global minimum energy structure and the relative energies of other low-lying conformers. This information is vital as the biological activity of a molecule can be highly dependent on its preferred conformation. However, specific conformational analysis studies for this compound are not prominently featured in the reviewed scientific literature.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein.

While no specific molecular docking studies of this compound with Interleukin-6 (IL-6) have been found in the reviewed literature, research has been conducted on its interaction with other enzymes. A notable study investigated the docking of vanillyl ethyl ether, a synonym for this compound, into the active site of vanillyl alcohol oxidase from Diplodia corticola (DcVAO). nih.gov

In this study, homology modeling was used to build the structure of DcVAO, and then this compound was docked into the active site. The simulations revealed specific interactions and distances between the ligand and key amino acid residues. For instance, the methoxy (B1213986) group of the ligand was observed to be oriented towards Ala420 in the active site. nih.gov

The docking simulations of this compound with DcVAO also provided insights into its binding mode. The distances between the ligand and the catalytically important residue Glu466 were calculated. The distance from the ether oxygen of the ligand to Glu466 was found to be 4.1 Å, while the distance from the alpha-carbon (Cα) was 4.7 Å. nih.gov These precise distance predictions are crucial for understanding the potential for catalysis and the selectivity of the enzyme for this substrate. A lower binding energy, often calculated as a docking score, would suggest a higher binding affinity. While the specific binding affinity value was not reported in the text, the study did note that the highest activity of DcVAO was observed for vanillyl ethyl ether, suggesting a favorable interaction. nih.gov

Interacting Residue/AtomLigand AtomDistance (Å)
Glu466Ether Oxygen4.1
Glu4664.7

Table 2: Predicted interaction distances between this compound and residues in the active site of DcVAO from molecular docking simulations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A typical QSAR study involves calculating a set of molecular descriptors (e.g., physicochemical, topological, electronic) for a training set of molecules with known activities. A statistical model is then developed to correlate these descriptors with the activity.

Currently, there is a lack of specific QSAR studies in the scientific literature that include this compound as part of a dataset for predicting a particular bioactivity. To perform such a study, a series of structurally related compounds with experimentally determined activities against a specific target would be required. Descriptors for this compound, such as its logP, molar refractivity, and topological indices, would be calculated and used as inputs for the model. The resulting QSAR model could then be used to predict the activity of new, untested compounds, thereby guiding the synthesis of more potent analogues. The absence of such studies highlights an area for future research to explore the potential of this compound and its derivatives in a more systematic, data-driven manner.

Future Research Perspectives and Translational Potential

Sustainable Sourcing and Enhanced Biomass Valorization Paradigms

The pursuit of green chemistry and sustainable processes is a major driver of current research. For 4-(Ethoxymethyl)-2-methoxyphenol, this involves exploring both its natural origins and innovative bio-based production methods.

The compound has been identified in plant species such as Mangifera indica (mango) and Vanilla planifolia (vanilla) nih.gov. While direct extraction from these sources is possible, it is often not commercially viable on a large scale. A more promising avenue for sustainable sourcing lies in the valorization of biomass, particularly lignin (B12514952). Lignin, a complex polymer abundant in plant cell walls, is a major byproduct of the paper and biofuel industries and is rich in aromatic subunits that can be converted into valuable chemicals.

The biotechnological production of vanillin (B372448), a closely related compound, from lignin and other natural precursors like ferulic acid is a well-established field. researchgate.netscielo.brnih.gov Future research will likely focus on developing integrated biorefinery processes that first produce bio-vanillin or vanillyl alcohol from waste lignin, followed by an efficient and environmentally friendly etherification step to yield this compound. A patented method already describes the synthesis from vanillyl alcohol and ethanol (B145695) using a reusable solid acid catalyst, which points towards a lower-cost and reduced-waste process. google.com This approach not only provides a renewable source for the compound but also adds significant value to biomass waste streams.

Innovations in Targeted Drug Design and Development Utilizing Derivatives

The structural backbone of this compound, the vanilloid moiety, is a recognized pharmacophore present in a variety of biologically active compounds. cymitquimica.com This has spurred interest in its potential as a scaffold for the design and development of novel therapeutic agents.

A key target for vanilloid compounds is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a receptor involved in pain and temperature sensation. nih.govresearchgate.netnih.gov Capsaicin, the pungent component of chili peppers, is a well-known TRPV1 agonist. Research has shown that other vanilloid analogues, including ethers like vanillyl butyl ether, can also activate TRPV1 channels. nih.govresearchgate.net This suggests that derivatives of this compound could be designed to modulate TRPV1 activity, offering potential for the development of new analgesic (pain-relieving) drugs. nih.govresearchgate.net

Furthermore, some studies have investigated the antioxidant properties of related vanillin analogs, suggesting another possible therapeutic avenue. nih.gov Future research in this area will involve the synthesis of a library of derivatives of this compound and screening them for activity against various biological targets. Computational modeling and structure-activity relationship (SAR) studies will be crucial in designing compounds with enhanced potency, selectivity, and favorable pharmacological properties, while minimizing potential off-target effects. nih.gov It is noteworthy that the compound is listed as a potential endocrine disruptor, a factor that would require careful consideration in any drug development program. nih.gov

Emerging Applications in Food Science, Cosmetic Science, and Industrial Biotechnology

This compound is already established in the flavor and fragrance industries, but its utility is expanding into new and innovative applications.

Food Science: The compound is recognized as a flavoring agent by regulatory bodies like the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA). nih.gov It imparts a complex flavor profile described as sweet, rummy, chocolate, creamy, and vanilla. thegoodscentscompany.com Future applications could move beyond simple flavoring to "flavoromics," where it could be used in precise combinations with other compounds to create novel sensory experiences or to mask off-flavors in plant-based proteins and other functional foods. mdpi.comnumberanalytics.com

Cosmetic Science: In cosmetics, it is used as a fragrance ingredient, valued for its warm and spicy vanilla-chocolate scent profile. nih.govthegoodscentscompany.com The growing demand for natural and nature-identical ingredients could see its use increase in a wide range of personal care products. thegoodscentscompany.com

Industrial Biotechnology: Beyond its sensory properties, this compound serves as a versatile chemical intermediate. thegoodscentscompany.com In industrial biotechnology, it can be a building block for the synthesis of more complex molecules for the pharmaceutical or specialty chemical sectors. thegoodscentscompany.com Biotechnological processes, potentially using enzymes, could be developed for its synthesis, aligning with the principles of green chemistry. numberanalytics.com Furthermore, some research indicates that vanillyl ethyl ether possesses antimicrobial properties against certain bacteria, suggesting potential applications as a preservative or in the development of antimicrobial films. cymitquimica.com

Development of Novel Analytical and Detection Methodologies for Complex Matrices

As the use of this compound expands, so does the need for robust and sensitive analytical methods to detect and quantify it in increasingly complex samples.

Currently, the standard method for its analysis is Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS). studysmarter.co.uk This technique is powerful for separating and identifying volatile compounds in food, beverages, and cosmetic products. studysmarter.co.ukfoodresearchlab.com The National Institute of Standards and Technology (NIST) provides reference mass spectra and GC retention data for this compound, which are essential for its identification. nist.gov

However, future research will focus on developing novel analytical methodologies to meet new challenges:

Higher Throughput: Faster screening methods are needed for quality control in industrial settings.

Enhanced Sensitivity: Detecting trace amounts in environmental samples or in biological matrices for metabolism studies requires more sensitive techniques. numberanalytics.com

Complex Matrices: New extraction and clean-up protocols are needed to isolate the compound from challenging samples like fatty foods or biological tissues.

Advanced Techniques: The application of multidimensional gas chromatography (MDGC) could provide superior separation for extremely complex aroma profiles. numberanalytics.com Furthermore, the development of electronic nose (e-nose) technology and chemometric data analysis could enable rapid, real-time aroma profiling in various applications. numberanalytics.com High-Performance Liquid Chromatography (HPLC) may also be adapted for the analysis of its non-volatile derivatives or reaction products. studysmarter.co.ukfoodresearchlab.com

Compound Information

Below are tables detailing the various names and key properties of the compound discussed in this article.

Table 1: Compound Identification

Name Type Name
Common Name Vanillyl Ethyl Ether
IUPAC Name This compound nih.gov
Synonyms Ethyl Vanillyl Ether, Ethyl 4-hydroxy-3-methoxybenzyl ether nist.gov
CAS Number 13184-86-6 nist.gov
FEMA Number 3815 sigmaaldrich.com

Table 2: Physicochemical Properties

Property Value
Molecular Formula C₁₀H₁₄O₃ nist.gov
Molecular Weight 182.22 g/mol sigmaaldrich.com
Physical State Liquid cymitquimica.com
Boiling Point 125 °C at 4 mmHg chemicalbook.com
Flash Point 120 °C thegoodscentscompany.com
Specific Gravity 1.106 - 1.113 at 25 °C thegoodscentscompany.com

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying 4-(Ethoxymethyl)-2-methoxyphenol in plant extracts?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identification and quantification. For example, in the analysis of Cremastra appendiculata extracts, GC-MS enabled the resolution of this compound alongside 51 other compounds in ethyl acetate fractions, with retention indices and spectral matching against databases . Calibration curves using reference standards (purity ≥95%) are critical for accurate quantification.

Q. How can the structural integrity of this compound be confirmed after isolation?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) combined with Fourier-transform infrared (FTIR) spectroscopy provides definitive structural validation. Key signals include methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and ethoxymethyl (-CH₂OCH₂CH₃) groups at δ 1.2–1.4 ppm in ¹H NMR. FTIR peaks at 3400–3500 cm⁻¹ (phenolic -OH) and 1250 cm⁻¹ (C-O stretching) further confirm functional groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.